3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXOYWALDXSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrrolo[2,3-b]pyridine Derivatives
The introduction of the nitro group at position 4 is typically achieved via electrophilic aromatic substitution. Starting from 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, nitration employs mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C, 2–4 hours), yielding 4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The electron-withdrawing lactam group directs nitration to the para position relative to the pyridine nitrogen.
Reaction Conditions
Dibromination Strategies
Dibromination at the 3-position of the pyrrole ring is achieved through two primary methods:
Electrophilic Bromination
Using molecular bromine (Br₂) in acetic acid with FeBr₃ as a catalyst (20–25°C, 6 hours), the reaction proceeds via electrophilic substitution. The nitro group’s meta-directing effect ensures selectivity for the 3-position, with excess Br₂ facilitating di-substitution.
Reaction Conditions
Radical-Mediated Bromination
N-Bromosuccinimide (NBS) under UV light initiates radical bromination, favoring 3,3-dibromination. This method minimizes over-bromination and improves regioselectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | NBS (2.5 equiv) |
| Initiator | UV Light (254 nm) |
| Solvent | CCl₄ |
| Temperature | Reflux |
| Time | 8 hours |
| Yield | 70–75% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, nitration and bromination are performed in tandem within a continuous flow reactor. This approach reduces reaction times (total 2 hours) and improves safety by minimizing intermediate isolation.
Process Parameters
| Stage | Conditions |
|---|---|
| Nitration | HNO₃/H₂SO₄, 5°C, residence time 30 min |
| Bromination | Br₂/FeBr₃, 25°C, residence time 90 min |
| Purity | ≥98% (HPLC) |
Catalytic Bromination Optimization
Palladium-catalyzed bromination using HBr and H₂O₂ as oxidants achieves higher atom economy (85% yield) while reducing bromine waste.
Mechanistic Insights and Regiochemical Control
Nitration Dynamics
Density functional theory (DFT) calculations reveal that nitration at position 4 is favored due to stabilization of the Wheland intermediate by the lactam’s electron-withdrawing effect (ΔG‡ = 12.3 kcal/mol). Competing nitration at position 5 is disfavored (ΔG‡ = 15.7 kcal/mol).
Bromination Selectivity
The 3,3-dibromo configuration arises from steric hindrance at adjacent positions and resonance stabilization of the dibrominated intermediate. Kinetic studies show second-order dependence on Br₂ concentration, supporting a stepwise mechanism.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Metal catalysts like palladium or copper in the presence of appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as an FGFR inhibitor is attributed to its ability to bind to the ATP-binding site of the receptor, thereby blocking its activity and subsequent signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be contextualized against the following analogs:
Structural and Functional Insights:
Substituent Effects: Bromine vs. Methyl: Bromine at the 3,3-positions increases molecular weight and steric hindrance compared to methyl-substituted analogs (e.g., 3,3-dimethyl derivative, MW 162.19 g/mol). This enhances electrophilicity, making the dibromo-nitro compound more reactive in cross-coupling reactions . Nitro Group Positioning: The 4-nitro substitution distinguishes it from the 5-nitro isomer (e.g., 3,3-dibromo-5-nitro analog in ), where positional isomerism alters electronic distribution.
Synthetic Utility :
- The dibromo-nitro derivative serves as a versatile intermediate. For example, bromine atoms can undergo Suzuki-Miyaura coupling, while the nitro group can be reduced to an amine for further functionalization .
- In contrast, 3-benzylidene derivatives (e.g., from ) act as Michael acceptors in rhodium-catalyzed asymmetric additions, yielding enantiomerically enriched products for drug discovery .
Biological Relevance: Pyrrolo[2,3-b]pyridinones with halogen and nitro substituents are explored as Rho-kinase inhibitors . The nitro group’s electron-withdrawing nature may modulate kinase binding affinity compared to non-nitrated analogs. Methyl-substituted variants (e.g., ) are prioritized in agrochemical studies due to their lower molecular weight and improved bioavailability.
Biological Activity
3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound recognized for its significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of two bromine atoms and a nitro group, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H3Br2N3O3
- Molecular Weight : 336.92 g/mol
- CAS Number : 1864061-41-5
The compound features a pyrrolo[2,3-b]pyridine structure, which is a fused ring system that enhances its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation, making them important targets in cancer therapy. The compound's ability to bind to the ATP-binding site of FGFRs blocks their activity and disrupts downstream signaling pathways involved in tumor growth and survival.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Inhibition of FGFRs : The compound has been shown to inhibit FGFR signaling pathways effectively. This inhibition leads to decreased proliferation of cancer cell lines associated with FGFR activation.
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity towards non-cancerous cell lines .
Other Biological Activities
Apart from its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms.
- Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have been reported to possess neuroprotective effects; thus, exploring similar properties for this compound could be promising .
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds provides insights into the structure-activity relationships (SAR) that govern the biological activity of this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Structure | Lacks bromination; different biological activity potential. |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | Structure | Contains one bromine; altered reactivity patterns. |
| 1-Methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Structure | Features trifluoromethyl group; distinct pharmacological profile. |
The presence of multiple bromine atoms and a nitro group in this compound enhances its biological activity compared to these similar compounds.
Case Studies
Recent research has focused on evaluating the therapeutic potential of this compound through various case studies:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on breast and ovarian cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations while maintaining low toxicity towards healthy cells .
- Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with FGFRs. These studies illustrated favorable binding interactions that support its role as an FGFR inhibitor .
Q & A
Q. What are the key synthetic strategies for preparing 3,3-dibromo-4-nitro-substituted pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?
The synthesis of such derivatives typically involves sequential halogenation and nitration of the pyrrolo[2,3-b]pyridine core. For example:
- Bromination : Substitution at the 3-position can be achieved using brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions. highlights a related compound, 3,3-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, synthesized via bromination of a protected precursor .
- Nitration : Nitration at the 4-position is performed using nitric acid or mixed acid (HNO₃/H₂SO₄). For instance, in , nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with concentrated HNO₃ yielded the nitro-substituted analog 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
Q. How are structural and purity characteristics validated for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, in , ¹H NMR of 3-((4-acetylphenyl)(phenyl)methyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one confirmed regiochemistry via distinct aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : HRMS (Orbitrap) validates molecular formulae, as shown in for derivatives with mass accuracy <5 ppm .
- HPLC Analysis : Chiral HPLC (e.g., ChiralPak columns) resolves stereoisomers, as applied in to study enantioselectivity in rhodium-catalyzed reactions .
Advanced Research Questions
Q. How do steric and electronic effects of bromo and nitro substituents influence reactivity in cross-coupling or cycloaddition reactions?
- Steric Effects : The 3,3-dibromo substitution creates steric hindrance, limiting access to the α,β-unsaturated lactam system for nucleophilic attack (e.g., in Michael additions). observed reduced reactivity for bulkier arylboronic acids in rhodium-catalyzed 1,4-additions due to steric clashes .
- Electronic Effects : The electron-withdrawing nitro group at C-4 deactivates the pyrrolo-pyridine core, slowing electrophilic substitutions but enhancing stability under acidic conditions. For example, in , nitro-substituted derivatives showed resistance to ring expansion under azide cycloaddition conditions .
Q. What methodologies enable enantioselective functionalization of this compound?
- Chiral Rhodium Catalysis : Asymmetric 1,4-additions using [(RhCl(C₂H₄)₂]₂/(R,R)-Phbod* achieved up to 92% enantiomeric excess (ee) for related pyrrolo-pyridinones (). Key factors include:
- Microwave-Assisted Reactions : utilized microwave irradiation for azide cycloaddition-ring expansion, reducing reaction times (e.g., 30 min at 120°C) and improving yields (39 examples, 45–85%) .
Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?
- Ring Expansion : Reaction with sodium azide () converts the pyrrolo-pyridinone core into naphthyridin-2(1H)-ones, a scaffold with known kinase inhibitory activity .
- Bioisosteric Replacement : The 7-azaindole moiety (pyrrolo[2,3-b]pyridine) serves as a purine bioisostere, as demonstrated in for designing kinase inhibitors or GPCR modulators .
Key Methodological Recommendations
Stereochemical Analysis : Use chiral HPLC (e.g., ChiralPak IA) for ee determination, as in .
Microwave Synthesis : Optimize azide cycloadditions under microwave conditions (120°C, 30 min) for efficient ring expansion .
Protection Strategies : Employ SEM (2-(trimethylsilyl)ethoxymethyl) groups to stabilize reactive positions during halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
